



An In-depth Technical Guide to the Heterobifunctional Linker: N3-O2Oc-O2Oc-OH

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Compound of Interest		
Compound Name:	N3-O2Oc-O2Oc-OH	
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An authoritative resource for researchers, scientists, and drug development professionals on (2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid.

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the demand for versatile and efficient molecular linkers is paramount. This technical guide focuses on the heterobifunctional linker commonly abbreviated as N3-O2Oc-O2Oc-OH, with the systematic IUPAC name 2-[2-[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid. This molecule is a key reagent in the field of "click chemistry," a powerful and versatile set of reactions that enable the rapid and specific covalent joining of molecular entities.

This linker incorporates two distinct reactive functionalities: a terminal azide group (-N3) and a carboxylic acid (-COOH). The azide group is a key participant in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid moiety provides a versatile handle for conjugation to primary amines through the formation of stable amide bonds. The polyethylene glycol (PEG)-like backbone enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]

This guide will provide a comprehensive overview of the chemical and physical properties of N3-O2Oc-O2Oc-OH, detailed experimental protocols for its application, and a discussion of its role in drug development and proteomics.



Chemical Structure and Properties

The unique structure of **N3-O2Oc-O2Oc-OH**, featuring a flexible PEG-like spacer with terminal azide and carboxylic acid groups, underpins its utility in bioconjugation.

Table 1: Chemical and Physical Properties of N3-O2Oc-O2Oc-OH

Property	Value	Reference
IUPAC Name	2-[2-[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid	
Synonyms	N3-O2Oc-O2Oc-OH, 8-(8- Azido-3,6- dioxaoctanoylamido)-3,6- dioxaoctanoic acid	
CAS Number	1254054-60-8	[2]
Molecular Formula	C12H22N4O7	[2]
Molecular Weight	334.33 g/mol	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	_
Storage	Store at -20°C, keep dry and protected from light.	[1]

Synthesis

The synthesis of heterobifunctional PEG linkers such as **N3-O2Oc-O2Oc-OH** generally involves a multi-step process. While a specific, detailed protocol for this exact molecule is not readily available in the public domain, a general synthetic strategy can be inferred from the synthesis of similar azido-terminated PEG-carboxylic acids.

A common approach involves the ring-opening polymerization of ethylene oxide to generate a PEG chain of a desired length, followed by the functionalization of the terminal hydroxyl



groups. One terminus can be converted to an azide, often via a mesylate or tosylate intermediate, followed by nucleophilic substitution with sodium azide. The other terminus can be oxidized to a carboxylic acid. Alternatively, a radical addition of a thiol-containing carboxylic acid to an allyl-terminated PEG can be employed.

Applications in Bioconjugation and Drug Development

The bifunctional nature of **N3-O2Oc-O2Oc-OH** makes it a valuable tool in various research and development areas, particularly in the construction of complex biomolecules.

- Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug
 to a monoclonal antibody. The carboxylic acid can be activated to react with lysine residues
 on the antibody, while the azide group can be "clicked" to an alkyne-modified drug. The
 hydrophilic PEG spacer can help to improve the solubility and reduce the aggregation of the
 final ADC.
- PROTACs (Proteolysis Targeting Chimeras): N3-O2Oc-O2Oc-OH can serve as a component
 of the linker connecting a protein-of-interest (POI) binding ligand and an E3 ligase binding
 ligand in a PROTAC. The modularity of click chemistry allows for the rapid synthesis of a
 library of PROTACs with varying linker lengths and compositions to optimize degradation
 efficacy.
- Proteomics and Activity-Based Protein Profiling (ABPP): The azide group can be used to attach this linker to alkyne-modified probes that target specific enzymes or proteins. The carboxylic acid end can then be used to immobilize the protein on a solid support for pulldown experiments and subsequent identification by mass spectrometry.
- Surface Functionalization: This linker can be used to modify surfaces for the selective
 capture of biomolecules. The carboxylic acid can be used to attach the linker to an aminefunctionalized surface, and the azide group is then available to capture alkyne-containing
 molecules.

While no specific signaling pathways are directly modulated by **N3-O2Oc-O2Oc-OH** itself, it serves as a critical tool to create conjugates that can probe and interact with a multitude of



cellular pathways. For instance, an ADC constructed with this linker could target a receptor tyrosine kinase signaling pathway implicated in cancer.

Experimental Protocols

The primary utility of **N3-O2Oc-O2Oc-OH** lies in its ability to participate in click chemistry reactions. Below are detailed protocols for its use in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole.

Materials:

- N3-O2Oc-O2Oc-OH
- Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA, TBTA)
- Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Anhydrous DMSO or DMF

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of N3-O2Oc-O2Oc-OH in anhydrous DMSO or DMF (e.g., 10 mM).



- Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer or solvent.
- Prepare a 100 mM stock solution of CuSO₄ in deionized water.
- Prepare a 200 mM stock solution of the copper-chelating ligand in deionized water.
- Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule and N3-O2Oc-O2Oc-OH in the desired molar ratio (typically a slight excess of one reagent, e.g., 1.2 equivalents).
 - Add the reaction buffer to achieve the desired final concentration.
 - In a separate tube, premix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules from oxidative damage.
 - Add the premixed copper/ligand solution to the main reaction tube.
- · Reaction Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light if using photosensitive compounds.
- · Reaction Monitoring and Purification:
 - Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
 - Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.



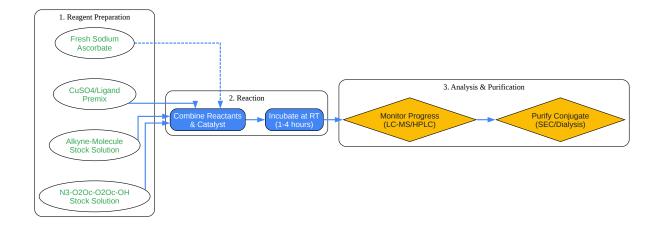




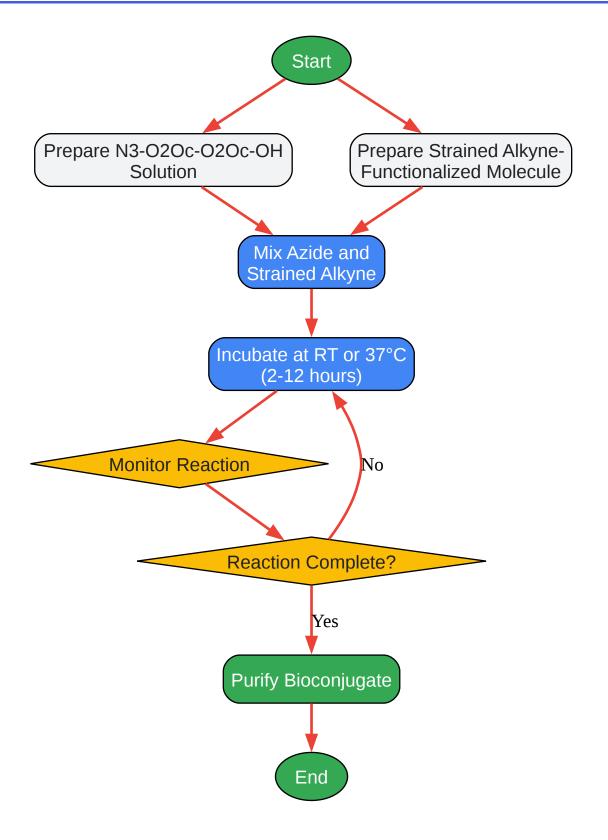
 Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove the catalyst and excess reagents.

Workflow for a Typical CuAAC Reaction









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References

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